molecular formula C5H10N4 B136882 4-Amino-1-methyl-5-methylaminopyrazole CAS No. 155601-14-2

4-Amino-1-methyl-5-methylaminopyrazole

Cat. No. B136882
M. Wt: 126.16 g/mol
InChI Key: TYXJLMPDDODUPM-UHFFFAOYSA-N
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Patent
US05663366

Procedure details

0.5 g (2.13 mmoles) of 3-bromo-1-methyl-5-methylamino-4-nitropyrazole are hydrogenated in a solution of 220 mg (2.13 mmoles) sulfuric acid in 20 ml water for 14 hours after adding the catalyst as described in method (2). After filtering the catalyst, the filtrate is reduced until dry and the residue is recrystallized from ethanol. 370 mg (78 percent of theory) of 4-amino-1-methyl-5-methylaminopyrazole hydrosulfate are obtained in the form of colorless crystals with a melting point of 185° to 188° C.
Name
3-bromo-1-methyl-5-methylamino-4-nitropyrazole
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:6]([N+:7]([O-])=O)=[C:5]([NH:10][CH3:11])[N:4]([CH3:12])[N:3]=1.S(=O)(=O)(O)O>O>[NH2:7][C:6]1[CH:2]=[N:3][N:4]([CH3:12])[C:5]=1[NH:10][CH3:11]

Inputs

Step One
Name
3-bromo-1-methyl-5-methylamino-4-nitropyrazole
Quantity
0.5 g
Type
reactant
Smiles
BrC1=NN(C(=C1[N+](=O)[O-])NC)C
Name
Quantity
220 mg
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after adding the catalyst
FILTRATION
Type
FILTRATION
Details
After filtering the catalyst
CUSTOM
Type
CUSTOM
Details
until dry
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
NC=1C=NN(C1NC)C
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 137.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.